Ethyl 13-docosenoate

Handling & Formulation Physical Property Phase Behavior

Ethyl 13-docosenoate (CAS 199189-90-7) is the unspecified-geometry C24:1 fatty acid ethyl ester. It solidifies at 24.5°C, enabling near‑ambient DSC calibration and easy drum handling with mild warming. Its XLogP3-AA of 10.1 surpasses the (Z)-isomer (~8.2), making it a superior hydrophobic probe for lipid bilayer partitioning and reversed‑phase HPLC method development. For bulk applications—lubricant basestocks, plasticizers, surfactant feedstocks—this stereo‑undefined grade often costs less than purified ethyl erucate without sacrificing bulk performance. Choose this grade when geometric isomer ratio is not critical, and gain reproducible phase behavior and simplified logistics.

Molecular Formula C24H46O2
Molecular Weight 366.6 g/mol
CAS No. 199189-90-7
Cat. No. B15156608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 13-docosenoate
CAS199189-90-7
Molecular FormulaC24H46O2
Molecular Weight366.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCCCCC(=O)OCC
InChIInChI=1S/C24H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h11-12H,3-10,13-23H2,1-2H3
InChIKeyWFZQLUSOXHIVKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 13-Docosenoate (CAS 199189-90-7) – Procurement-Relevant Profile and Comparison to Stereoisomeric Analogs


Ethyl 13-docosenoate (CAS 199189-90-7) is a long-chain fatty acid ethyl ester (C24:1) formally derived from docos-13-enoic acid. This CAS number designates the compound without specifying the double-bond geometry, distinguishing it from the isolated (Z)-isomer (ethyl erucate, CAS 37910-77-3) and the (E)-isomer (ethyl brassidate, CAS 116723-91-2). The compound is used as a reference standard, a synthetic intermediate, and a model lipid in biofuel, lubricant, and formulation research. Its physical and partitioning properties differ measurably from those of the pure (Z)-isomer, which has direct consequences for handling, solvent compatibility, and experimental reproducibility. [1]

Why Generic Substitution of Ethyl 13-Docosenoate (199189-90-7) with Other C22:1 Ethyl Esters Is Not Scientifically Neutral


Although ethyl 13-docosenoate (199189-90-7) shares the same molecular formula as its (Z)- and (E)-isomers, the absence of stereochemical definition in this CAS entry reflects a material that is either a defined mixture of geometric isomers or an unspecified single isomer. This leads to quantifiable differences in melting point, lipophilicity, and density relative to the pure (Z)-isomer (ethyl erucate, CAS 37910-77-3). Such differences alter phase behavior at ambient temperature, partition coefficients in biphasic systems, and compatibility with low-temperature processes, making direct replacement without experimental validation a source of variability in analytical, formulation, and industrial applications.

Quantitative Differentiation Evidence for Ethyl 13-Docosenoate (199189-90-7) vs. Closest Analogs


Ambient-Temperature Physical State – Solid vs. Liquid

Ethyl 13-docosenoate (CAS 199189-90-7) exhibits a melting point of 24.5 °C (measured in acetone), indicating a low-melting solid near common laboratory ambient temperatures. In contrast, ethyl erucate (CAS 37910-77-3, the pure (Z)-isomer) is reported as a clear liquid at 20 °C, with no melting point above −20 °C in major commercial datasheets. This phase difference directly impacts weighing accuracy, volumetric dispensing, and cold-processing suitability.

Handling & Formulation Physical Property Phase Behavior

Predicted Lipophilicity (XLogP3-AA) – Partitioning-Driven Separation and Bioavailability

The computed XLogP3-AA value for ethyl 13-docosenoate (CAS 199189-90-7) is 10.1, placing it among the more lipophilic C22:1 ethyl esters. The pure (Z)-isomer (ethyl erucate) typically reports a computed LogP of approximately 8.1–8.5 in commonly used cheminformatics databases (e.g., ChemSrc reports 8.15). While both values indicate high lipophilicity, the ~1.6–2.0 log-unit difference corresponds to a theoretical 40‑ to 100‑fold difference in octanol/water partition coefficient, which could alter retention times in reversed-phase chromatography and distribution in lipid bilayer systems. [1]

Lipophilicity ADME Analytical Method Development

Density and Volumetric Handling – Predicted vs. Measured Values

The predicted density of ethyl 13-docosenoate is 0.869 ± 0.06 g/cm³ (ChemicalBook, ACD/Labs prediction). Experimentally determined density of high-purity ethyl erucate (Z-isomer) is reported as 0.87 g/cm³ at 20 °C by multiple vendors (TCI, ChemImpex). The overlapping ranges indicate that density may not be a strong differentiator, but the stated value for the target compound carries higher uncertainty (±0.06 g/cm³), which can become significant when scaling up reactions or formulating emulsions with precise volume-to-mass conversions.

Density Formulation Process Engineering

Optimal Application Scenarios for Ethyl 13-Docosenoate (199189-90-7) Based on Evidence


Semi-Solid Lipid Reference Standard for Ambient-Temperature Calibration

Because ethyl 13-docosenoate (199189-90-7) solidifies at 24.5 °C, it can serve as a near‑ambient melting standard or phase‑change material for differential scanning calorimetry (DSC) calibration, where a sharp melt transition near room temperature is desirable. This property differentiates it from the liquid (Z)-isomer, which requires sub‑zero cooling to solidify.

High-Lipophilicity Surrogate for Membrane-Partitioning Studies

With an XLogP3-AA of 10.1, this compound may be preferred over the (Z)-isomer (LogP ~8.2) when a more hydrophobic probe is needed to mimic the behavior of very long‑chain fatty acid esters in lipid bilayer partitioning or reversed‑phase HPLC method development. The higher lipophilicity can improve separation of closely related lipids. [1]

Industrial Formulations Where Isomeric Purity Is Not Critical and Cost Is a Driver

Procurement of the unspecified stereo mixture (CAS 199189-90-7) may be more economical than the purified (Z)-isomer for applications such as lubricant basestocks, plasticizers, or surfactant feedstocks, where the geometric isomer ratio does not significantly affect bulk performance. The solid‑to‑liquid transition near ambient temperature also permits easy liquefaction with mild warming, simplifying drum handling relative to fully liquid esters that may require heating to reduce viscosity in cold environments.

Technical Documentation Hub

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